molecular formula C11H10Cl2F2O2 B14047446 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14047446
M. Wt: 283.09 g/mol
InChI Key: JYIMJPPROVABSO-UHFFFAOYSA-N
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Description

The compound 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one (hereafter referred to as Compound A) is a halogenated aromatic ketone with a molecular formula of C₁₁H₁₀Cl₂F₂O₂ and a molar mass of 283.10 g/mol. Its structure features a propan-2-one backbone substituted with a chlorine atom at the 1-position and a phenyl ring bearing a chloromethyl group at position 2 and a difluoromethoxy group at position 4.

Properties

Molecular Formula

C11H10Cl2F2O2

Molecular Weight

283.09 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-6-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)9-7(5-12)3-2-4-8(9)17-11(14)15/h2-4,10-11H,5H2,1H3

InChI Key

JYIMJPPROVABSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1OC(F)F)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic precursor followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Compound A with structurally related compounds, focusing on substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Insights
Compound A : 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one C₁₁H₁₀Cl₂F₂O₂ 283.10 - 1-Chloro-propan-2-one
- 2-(Chloromethyl)
- 6-(Difluoromethoxy)
High electrophilicity at ketone; chloromethyl may undergo nucleophilic substitution .
Compound B : 1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one C₁₁H₉F₅O₂ 268.18 - Propan-2-one (no Cl)
- 6-(Trifluoromethyl)
- 2-(Difluoromethoxy)
Trifluoromethyl enhances electron withdrawal; reduced halogen reactivity vs. Cl .
Pantoprazole Intermediate (from ) Not fully specified - 5-(Difluoromethoxy) benzimidazole
- 2-(Chloromethyl)pyridine
Chloromethyl group prone to oxidation, forming sulfoxides/sulfones under basic conditions .

Reactivity and Stability

  • Electrophilic Reactivity : The 1-chloro substituent in Compound A increases the electrophilicity of the ketone compared to Compound B , which lacks this group. This makes Compound A more reactive in nucleophilic additions or substitutions.
  • Chloromethyl Group: The chloromethyl moiety in Compound A shares similarities with the intermediate in pantoprazole synthesis ().
  • Trifluoromethyl vs. Chloromethyl : Compound B ’s trifluoromethyl group is more electron-withdrawing than Compound A ’s chloromethyl, which could stabilize the aromatic ring but reduce nucleophilic reactivity at the methyl position.

Physicochemical Properties

  • Weak C–H···F interactions may contribute to crystal packing .
  • Molecular Weight and Polarity: Compound A’s higher molar mass (283.10 vs.

Research Findings and Implications

  • Stability Studies : Compounds with chloromethyl groups, like Compound A , exhibit instability under oxidative conditions, necessitating careful handling and storage. This contrasts with Compound B , where the trifluoromethyl group confers greater inertness .
  • Applications : Compound A ’s reactivity profile suggests utility as a building block for heterocycles (e.g., benzimidazoles or pyridines), whereas Compound B ’s stability may favor use in fluorinated drug candidates.

Biological Activity

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its unique molecular structure, which includes a chloro group, a difluoromethoxy group, and a phenyl ring. With a molecular formula of C11H10ClF2O2C_{11}H_{10}ClF_2O_2 and a molecular weight of approximately 248.65 g/mol, this compound exhibits significant biological activity due to its electrophilic nature, allowing it to interact with various biological targets.

The biological activity of this compound primarily arises from its ability to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or alter protein functions, potentially disrupting essential biological pathways. Such properties render it a candidate for antimicrobial and anticancer research.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism involves the compound's ability to modify key proteins involved in bacterial metabolism.

Anticancer Properties

Research has highlighted the compound's potential in cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For instance, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Studies

  • Inhibition of Enzymatic Activity : A study focused on the inhibition of specific enzymes involved in cancer cell proliferation. The results showed that this compound significantly inhibited the activity of these enzymes, leading to reduced cell viability in treated cultures.
  • Antimicrobial Efficacy : Another study evaluated the compound against multi-drug resistant bacterial strains. The findings revealed that it effectively reduced bacterial load in vitro, supporting its potential as an antimicrobial agent.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to cancer

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains difluoromethoxy group; electrophilic natureAntimicrobial, anticancer
1-Chloro-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-oneDifferent substitution patternVaries; less studied
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-oneAdditional difluoromethyl groupPotentially altered activity

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